N-(4-chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of chlorophenyl and oxadiazole groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the following steps:
Formation of 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.
Thioether formation: The oxadiazole derivative is then reacted with a chlorophenyl thiol compound under suitable conditions to form the thioether linkage.
Acetamide formation: Finally, the compound is reacted with chloroacetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(4-chlorophenylthio)acetamide
- N-(4-chlorophenyl)-2-(4-methylphenylthio)acetamide
- N-(4-chlorophenyl)-2-(4-nitrophenylthio)acetamide
Uniqueness
N-(4-chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide stands out due to the presence of the 1,3,4-oxadiazole ring, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H11Cl2N3O2S |
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Molecular Weight |
380.2 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-11-3-1-10(2-4-11)15-20-21-16(23-15)24-9-14(22)19-13-7-5-12(18)6-8-13/h1-8H,9H2,(H,19,22) |
InChI Key |
HHNMOLLMQGWUJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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